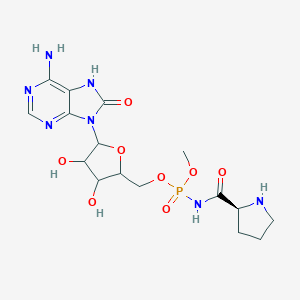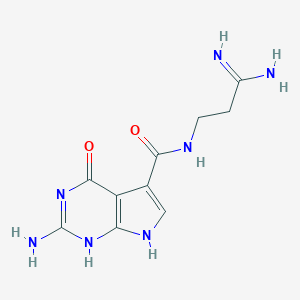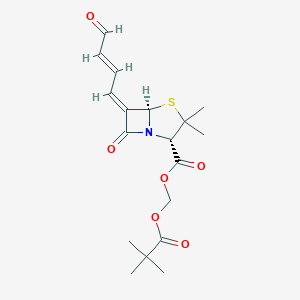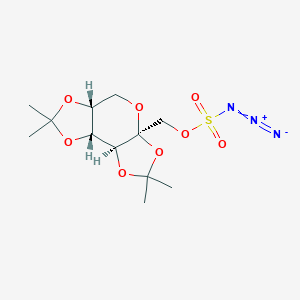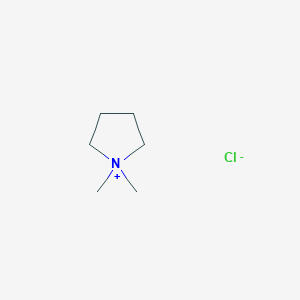
n,n-Dimethylpyrrolidinium chloride
Overview
Description
N,N-Dimethylpyrrolidinium chloride: is a quaternary ammonium salt with the molecular formula C₆H₁₄ClN. It is a colorless to pale yellow crystalline solid that is soluble in water and polar organic solvents. This compound is used in various fields, including organic synthesis, as a phase transfer catalyst, and in the preparation of ionic liquids .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylpyrrolidinium chloride can be synthesized through the reaction of pyrrolidine with methyl chloride. The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete methylation of the pyrrolidine ring .
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of pyrrolidine and methyl chloride through a reactor. The reaction is carried out at high temperatures and pressures to maximize yield. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylpyrrolidinium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used, such as N,N-dimethylpyrrolidinium bromide when using sodium bromide.
Oxidation and Reduction: Products vary based on the specific conditions and reagents used.
Scientific Research Applications
N,N-Dimethylpyrrolidinium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is studied for its potential use in biological systems, including as a component in ionic liquids for protein stabilization.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable ionic complexes.
Industry: It is used in the production of ionic liquids, which have applications in green chemistry and as solvents for various industrial processes
Mechanism of Action
The mechanism by which N,N-Dimethylpyrrolidinium chloride exerts its effects involves its ability to form stable ionic complexes. The chloride ion can be easily replaced by other anions, making it a versatile compound in various chemical reactions. Its quaternary ammonium structure allows it to interact with a wide range of molecular targets, including proteins and other biological molecules .
Comparison with Similar Compounds
N,N-Dimethylpiperidinium chloride: Similar in structure but with a six-membered ring instead of a five-membered ring.
N-Butyl-N-methylpyrrolidinium chloride: Contains a butyl group instead of two methyl groups.
N-Methylpyrrolidinium chloride: Contains only one methyl group on the nitrogen atom
Uniqueness: N,N-Dimethylpyrrolidinium chloride is unique due to its high solubility in water and polar organic solvents, making it highly versatile in various applications. Its ability to form stable ionic complexes and participate in a wide range of chemical reactions sets it apart from similar compounds .
Properties
IUPAC Name |
1,1-dimethylpyrrolidin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N.ClH/c1-7(2)5-3-4-6-7;/h3-6H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEQTUWHWBFLAK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




